molecular formula C19H19Cl2N5O3 B11180813 N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11180813
M. Wt: 436.3 g/mol
InChI Key: MBRWFAQTGOEMNH-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block for more complex molecules.

Properties

Molecular Formula

C19H19Cl2N5O3

Molecular Weight

436.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H19Cl2N5O3/c20-10-4-5-12(21)13(8-10)22-17(28)11-9-14(27)23-16-15(11)18(29)25-19(24-16)26-6-2-1-3-7-26/h4-5,8,11H,1-3,6-7,9H2,(H,22,28)(H2,23,24,25,27,29)

InChI Key

MBRWFAQTGOEMNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the dichlorophenyl group can introduce various functional groups .

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a harmful metabolite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This makes it a versatile compound for various applications in research and industry .

Biological Activity

N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyridopyrimidines. Its unique structure incorporates a piperidine ring, a dichlorophenyl group, and a pyridopyrimidine core, contributing to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and potential mechanisms of action.

Chemical Structure and Properties

The compound features several notable structural components:

  • Piperidine Ring : Enhances stability and reactivity.
  • Dichlorophenyl Group : Increases interaction with biological targets.
  • Hydroxyl and Carboxamide Functional Groups : Impart significant pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial activity against various bacterial and fungal strains. The compound's mechanism may involve:

  • Inhibition of Enzymatic Pathways : Targeting specific enzymes critical for microbial survival.
  • Modulation of Receptor Activity : Interfering with cellular signaling pathways.

Cytotoxicity Against Cancer Cell Lines

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary studies suggest significant antiproliferative activity:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4
A549 (Lung Cancer)12.7
HepG2 (Liver Cancer)18.3

These results indicate that the compound may effectively inhibit cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : Enhanced caspase activity leading to programmed cell death.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression.

Understanding the biological mechanisms behind the activity of this compound is crucial for optimizing its therapeutic potential. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer metabolism and microbial resistance.
    • For example, it may inhibit acetylcholinesterase (AChE), which is linked to neurodegenerative diseases and certain cancers .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Anticancer Studies : A study indicated that the compound significantly reduced cell viability in MCF-7 cells by increasing caspase activity by 5.2-fold compared to control treatments .
  • Antimicrobial Assessments : In vitro studies demonstrated strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups was correlated with enhanced biological activity. For instance, modifications to the piperidine moiety resulted in varied potency against different cancer cell lines .

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